3-Biphenylamine, 4'-nitro-
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Overview
Description
3-Biphenylamine, 4’-nitro- is an organic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . . This compound consists of a biphenyl structure with an amino group at the 3-position and a nitro group at the 4’-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Biphenylamine, 4’-nitro- involves the reaction of 4-nitrochlorobenzene with aniline . This reaction typically occurs in the presence of a base at elevated temperatures. Another method involves the decarboxylation of a urethane intermediate formed by the reaction of a nitrophenol with an aromatic isocyanate . The reaction is conducted in tetramethylene sulphone as the reaction medium at temperatures ranging from 100°C to 250°C .
Industrial Production Methods
Industrial production of 3-Biphenylamine, 4’-nitro- often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and safety considerations. The use of tetramethylene sulphone as a reaction medium is preferred due to its ability to handle high temperatures and its safety profile .
Chemical Reactions Analysis
Types of Reactions
3-Biphenylamine, 4’-nitro- undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as acyl chlorides or alkyl halides are used in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Scientific Research Applications
3-Biphenylamine, 4’-nitro- is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Biphenylamine, 4’-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to potential biological effects . The compound can also form adducts with biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Biphenylamine, 4’-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53059-29-3 |
---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C12H10N2O2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H,13H2 |
InChI Key |
IOKXTTPVYZCVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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